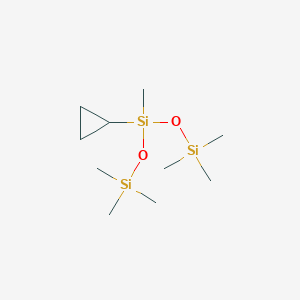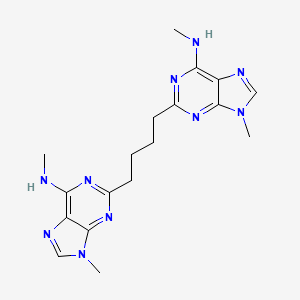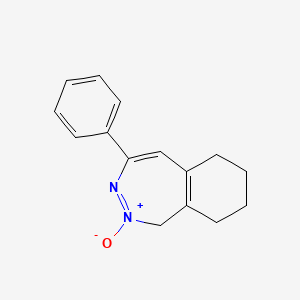![molecular formula C12H9NO3S2 B14356576 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid CAS No. 90829-81-5](/img/structure/B14356576.png)
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid is a chemical compound that features a benzoic acid moiety linked to a pyridine ring through a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid typically involves the formation of the disulfide bond between the benzoic acid derivative and the pyridine derivative. One common method involves the oxidation of thiol precursors in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, making the compound a potential redox-active agent. The molecular targets and pathways involved may include thiol-containing proteins and enzymes, which can be modulated by the redox state of the disulfide bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(pyridin-4-yl)benzoic acid
- 4-(1H-pyrazol-4-yl)benzoic acid
- 4-(2-cyanopropan-2-yl)benzoic acid
Uniqueness
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid is unique due to its disulfide bond, which imparts distinct redox properties. This differentiates it from other similar compounds that may lack this functional group and, consequently, the associated redox activity.
Eigenschaften
CAS-Nummer |
90829-81-5 |
|---|---|
Molekularformel |
C12H9NO3S2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
4-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]benzoic acid |
InChI |
InChI=1S/C12H9NO3S2/c14-12(15)9-4-6-10(7-5-9)17-18-11-3-1-2-8-13(11)16/h1-8H,(H,14,15) |
InChI-Schlüssel |
OGFPSBMWIQOPDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)SSC2=CC=C(C=C2)C(=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)


![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)









